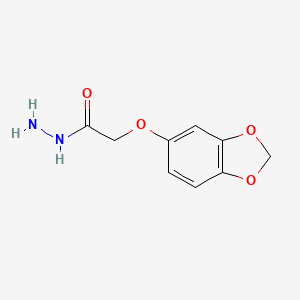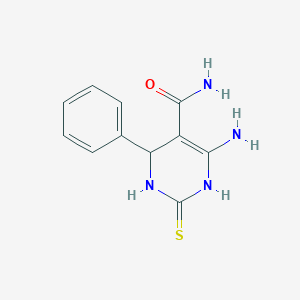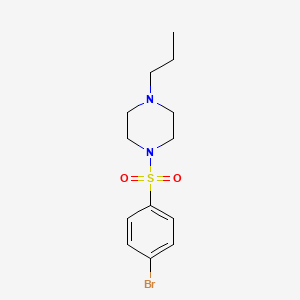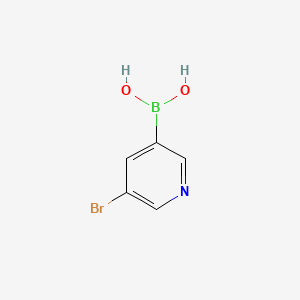
3-Amino-2,3,4,5-tetrahidro-1H-benzazepin-2-ona
Descripción general
Descripción
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, commonly known as ATB-2, is an organic compound belonging to the benzazepinone class of heterocyclic compounds. It is an important intermediate in the synthesis of other organic compounds and has been used in various scientific research applications. ATB-2 is a versatile compound with a wide range of potential applications due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Medicina: Síntesis de fármacos antihipertensivos
Este compuesto sirve como intermedio en la síntesis de Benazepril Clorhidrato, un medicamento antihipertensivo de primera línea recomendado por la OMS . Su papel en la producción de medicamentos tan vitales subraya su importancia en la investigación médica y la fabricación farmacéutica.
Farmacología: Actividad anticonvulsiva
En la investigación farmacológica, se han sintetizado y evaluado derivados de este compuesto para actividades anticonvulsivas, particularmente en la prueba de electrochoque máximo (MES) . Esto sugiere posibles aplicaciones en el desarrollo de nuevos tratamientos para la epilepsia y otros trastornos convulsivos.
Ciencia de los materiales: Síntesis orgánica
En la ciencia de los materiales, el compuesto se utiliza como bloque de construcción en la síntesis orgánica, contribuyendo al desarrollo de nuevos materiales con aplicaciones potenciales en diversas industrias . Su versatilidad en reacciones químicas lo convierte en un activo valioso para crear polímeros u otras moléculas orgánicas complejas.
Ciencia ambiental: Estándares analíticos
La estructura única del compuesto permite su uso como estándar analítico en la ciencia ambiental. Puede ayudar en la detección y cuantificación de compuestos similares en muestras ambientales, ayudando en los esfuerzos de monitoreo y control de la contaminación .
Mecanismo De Acción
Pharmacokinetics
It’s known that the compound is a white to colorless crystalline solid . It has low solubility in water but is soluble in organic solvents such as ethanol and dichloromethane . These properties could influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with biological targets. Furthermore, the compound’s low water solubility could influence its distribution and efficacy in aqueous biological environments .
Análisis Bioquímico
Biochemical Properties
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with angiotensin-converting enzyme (ACE) inhibitors, which are important in regulating blood pressure . Additionally, 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites .
Cellular Effects
The effects of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain proteases, which play a role in protein degradation . Additionally, 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting cellular function and metabolism.
Transport and Distribution
The transport and distribution of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . Additionally, 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one can bind to plasma proteins, influencing its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Propiedades
IUPAC Name |
3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKXRGQXZRTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403254 | |
| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86499-35-6 | |
| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Q & A
Q1: What is significant about the asymmetric synthesis of (R)-3-Amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one described in the papers?
A1: Both papers describe an efficient method for synthesizing the (R)-enantiomer of 3-Amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one. This is important because many pharmaceuticals are chiral molecules, meaning they exist in two mirror-image forms (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other might be inactive or even have adverse effects. Therefore, developing efficient asymmetric syntheses for chiral molecules like this benzazepinone derivative is crucial for drug discovery and development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)
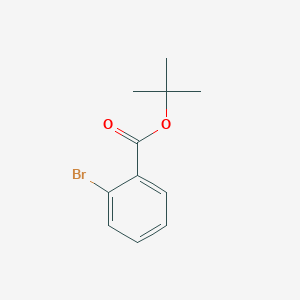

![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)
![7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1275596.png)
